molecular formula C10H12FNO2 B14086950 4-[(Dimethylamino)methyl]-2-fluorobenzoic acid

4-[(Dimethylamino)methyl]-2-fluorobenzoic acid

Cat. No.: B14086950
M. Wt: 197.21 g/mol
InChI Key: OLOBBFJXDDBFLB-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-fluorobenzoic acid is an organic compound with a complex structure that includes a dimethylamino group, a fluorine atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]-2-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-2-fluorobenzoic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)6-7-3-4-8(10(13)14)9(11)5-7/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

OLOBBFJXDDBFLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)C(=O)O)F

Origin of Product

United States

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